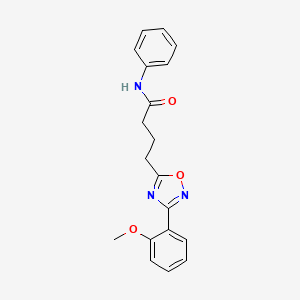
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide, also known as MOPEP, is a synthetic compound that has been the subject of scientific research due to its potential biological and medicinal properties. It belongs to the family of oxadiazole derivatives, which have been extensively studied for their pharmacological activities. MOPEP has shown promising results in various in vitro and in vivo studies, making it a potential candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain and peripheral tissues. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also modulates the levels of neurotransmitters, such as dopamine and serotonin, by interacting with their receptors. Moreover, this compound has been shown to reduce oxidative stress and protect against neuronal damage, possibly through its antioxidant properties.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in different experimental models. In vitro studies have demonstrated its ability to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in activated microglial cells. It has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes in neuronal cells. In vivo studies have demonstrated its analgesic and anticonvulsant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide has several advantages as a research tool, such as its high purity and stability, which make it suitable for various experimental designs. It also exhibits a wide range of biological activities, which make it a versatile compound for investigating different pathways and mechanisms. However, its limitations include its low solubility in water and its potential toxicity at high doses, which require careful optimization of the experimental conditions.
Zukünftige Richtungen
There are several future directions for the research on 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide, including the investigation of its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Its ability to modulate the levels of neurotransmitters and protect against oxidative stress has been proposed as a possible mechanism of action. Moreover, the development of new derivatives of this compound with enhanced pharmacological properties and reduced toxicity is an area of active research. Additionally, the elucidation of the exact molecular targets of this compound and its downstream signaling pathways will provide insights into its biological activities and potential therapeutic applications.
Synthesemethoden
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide can be synthesized through a multistep process, which involves the reaction of 2-methoxybenzohydrazide with ethyl acetoacetate to form 3-(2-methoxyphenyl)-5-phenyl-4,5-dihydro-1,2,4-oxadiazole-2-thione. This intermediate is then treated with butanoyl chloride to obtain the final product, this compound. The synthesis of this compound has been reported in several research articles, and the purity and yield of the compound can be optimized through various modifications of the reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide has been studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit a wide range of biological activities, such as anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Its ability to modulate the levels of neurotransmitters and protect against oxidative stress has been proposed as a possible mechanism of action.
Eigenschaften
IUPAC Name |
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-16-11-6-5-10-15(16)19-21-18(25-22-19)13-7-12-17(23)20-14-8-3-2-4-9-14/h2-6,8-11H,7,12-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFBMNZGMMZREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
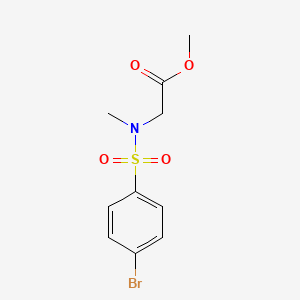
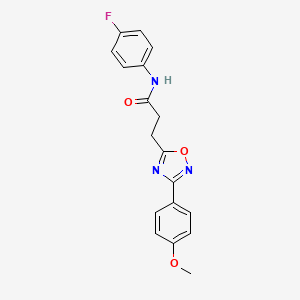
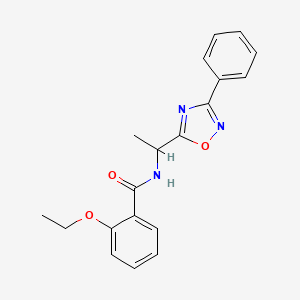
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide](/img/structure/B7691930.png)
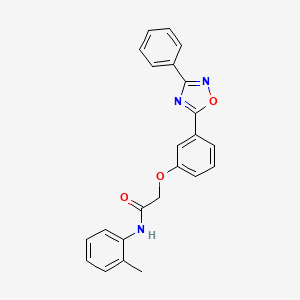

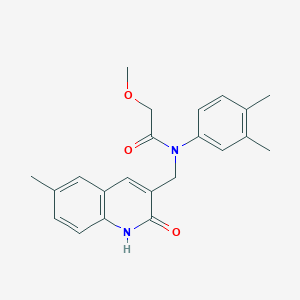
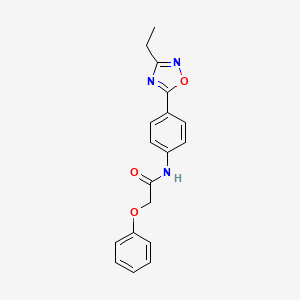
![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide](/img/structure/B7691968.png)




![4-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691989.png)
